N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O3/c1-11-15(19(25)23-13-8-6-12(21)7-9-13)10-16-18(24)14-4-2-3-5-17(14)26-20(16)22-11/h2-10H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOXBUYITQSTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole and pyridine derivatives, have been found to bind with high affinity to multiple receptors. These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Similar compounds have been shown to exhibit strong antiparasitic activity. They are weak inhibitors of the plasmodial enzyme Pf GSK-3 but inhibit the proliferation of erythrocytic parasite forms much more strongly.
Biochemical Pathways
Similar compounds have been shown to have a broad range of biological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds, such as pyridine derivatives, have been consistently incorporated in a diverse range of drug candidates approved by the fda, suggesting that they may have favorable ADME properties.
Result of Action
Similar compounds have been shown to exhibit strong antiparasitic activity, suggesting that they may have significant effects on parasitic organisms.
Biological Activity
N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is a complex organic compound characterized by its unique chromeno[2,3-b]pyridine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
- Molecular Formula : C20H13ClN2O3
- Molecular Weight : 364.79 g/mol
- CAS Number : 338417-61-1
Biological Activity
Research has indicated that compounds within the chromeno[2,3-b]pyridine class exhibit a variety of biological activities. The specific compound has shown promise in several areas:
Antimicrobial Activity
Studies have demonstrated that derivatives of chromeno[2,3-b]pyridines possess significant antimicrobial properties. For example, compounds with similar structures have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antiviral Activity
Chromeno[3,4-c]pyridine derivatives have been noted for their antiviral capabilities. Research suggests that these compounds can inhibit viral replication through various mechanisms, making them potential candidates for antiviral drug development .
Cytotoxic Effects
The cytotoxic activity of N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide has been investigated in several cancer cell lines. In vitro studies indicate that this compound may induce apoptosis in cancer cells while exhibiting low toxicity to normal cells .
The mechanisms underlying the biological activities of this compound can be attributed to its structural features:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes, such as kinases or proteases.
- Receptor Binding : It could interact with various receptors, influencing signaling pathways that regulate cell growth and survival.
- Reactive Oxygen Species (ROS) Modulation : The ability to modulate ROS levels may contribute to its cytotoxic effects against cancer cells.
Case Study 1: Anticancer Activity
In a study published in Pharmaceutical Research, N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide was evaluated for its anticancer properties against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 12 µM .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of chromeno[2,3-b]pyridine derivatives against Bacteroides fragilis. The compound exhibited significant inhibitory activity with an MIC value of 32 µg/mL .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Fluorinated Analog: N-(4-Chlorophenyl)-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide
Key Differences :
- Fluorine at position 7 : Increases electronegativity and metabolic stability .
- Impact: Enhanced lipophilicity due to fluorine’s hydrophobic nature. Potential for altered toxicity profiles compared to the non-fluorinated parent compound.
- Safety : Requires precautions against heat and ignition sources (P210) due to possible decomposition risks .
Thiazolidinone Derivative: N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide
Key Differences :
- Thiazolidinone core: Replaces chromenopyridine, introducing a sulfur-containing heterocycle .
- Reduced planarity compared to the fused chromenopyridine system, possibly affecting protein binding.
Trifluoromethyl/Difluorophenyl Derivative: 5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Key Differences :
Polychlorinated Analog: 5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Key Differences :
- Impact: Increased risk of toxicity due to halogen-heavy structure.
Amino-Tetrazole Derivative: 2-amino-5-oxo-7-(propan-2-yl)-N-(1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxamide
Key Differences :
- Amino group and tetrazole ring: Enhances hydrogen-bonding capacity and mimics carboxylic acid bioisosteres .
- Impact :
- Improved aqueous solubility and metabolic resistance.
- Tetrazole’s aromaticity may enhance binding to charged protein residues.
Structural and Functional Analysis
Table 1: Structural Comparison
Table 2: Inferred Properties
*Estimated based on substituent contributions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
